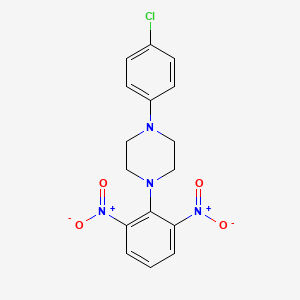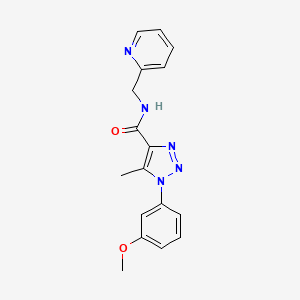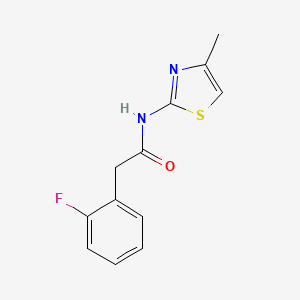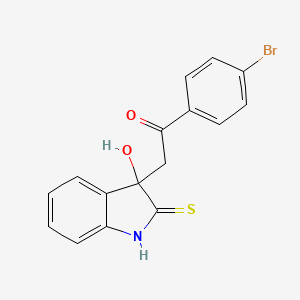![molecular formula C24H26Cl2N2O4 B5143352 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}](/img/structure/B5143352.png)
3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound '3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}', also known as bisoprolol, is a beta-adrenergic blocking agent that is used to treat hypertension, angina pectoris, and heart failure. It was first synthesized in 1975 and has since become a widely used medication due to its effectiveness and low incidence of side effects.
Mécanisme D'action
Bisoprolol works by blocking the beta-1 adrenergic receptors in the heart, which reduces the heart rate and the force of contraction. This results in a decrease in cardiac output and blood pressure, which can help to reduce the workload on the heart. Bisoprolol also has antiarrhythmic properties, which can help to prevent or treat abnormal heart rhythms.
Biochemical and physiological effects:
Bisoprolol has a number of biochemical and physiological effects on the body. It reduces sympathetic nervous system activity, which can help to reduce heart rate and blood pressure. Bisoprolol also reduces the release of renin from the kidneys, which can help to reduce blood pressure. In patients with heart failure, 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol} can improve left ventricular function and reduce the risk of hospitalization.
Avantages Et Limitations Des Expériences En Laboratoire
Bisoprolol has a number of advantages for lab experiments. It is a well-established medication with a known mechanism of action, which makes it a useful tool for studying cardiovascular physiology. Bisoprolol is also relatively safe and has a low incidence of side effects, which makes it suitable for use in animal studies. However, there are some limitations to using 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol} in lab experiments. It can be difficult to control the dose and timing of 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol} administration, which can make it challenging to study its effects over time. Additionally, 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol} can interact with other medications and can have different effects in different patient populations, which can make it difficult to generalize the results of lab experiments.
Orientations Futures
There are a number of potential future directions for research on 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}. One area of research could focus on developing new formulations of 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol} that are more effective or have fewer side effects. Another area of research could focus on identifying new indications for 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}, such as in the treatment of other cardiovascular or non-cardiovascular conditions. Finally, future research could focus on identifying biomarkers or genetic factors that can predict the response to 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol} treatment, which could help to personalize treatment for individual patients.
Méthodes De Synthèse
Bisoprolol can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with 1,4-dibromobutane followed by reduction with lithium aluminum hydride, or the reaction of 4-chloroaniline with 1,4-dibromo-2-butene followed by reduction with sodium borohydride. The yield of the reaction is typically around 50-60%.
Applications De Recherche Scientifique
Bisoprolol has been extensively studied in both clinical and preclinical research. In vitro studies have shown that 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol} selectively blocks beta-1 adrenergic receptors and has little or no effect on beta-2 adrenergic receptors. This selectivity makes it an effective treatment for hypertension and other cardiovascular conditions. In vivo studies have shown that 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol} reduces heart rate, cardiac output, and blood pressure, while also improving left ventricular function in patients with heart failure.
Propriétés
IUPAC Name |
1-(4-chloroanilino)-3-[4-[3-(4-chloroanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26Cl2N2O4/c25-17-1-5-19(6-2-17)27-13-21(29)15-31-23-9-11-24(12-10-23)32-16-22(30)14-28-20-7-3-18(26)4-8-20/h1-12,21-22,27-30H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWBYGIRPWLDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(COC2=CC=C(C=C2)OCC(CNC3=CC=C(C=C3)Cl)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-[Benzene-1,4-diylbis(oxy)]bis{1-[(4-chlorophenyl)amino]propan-2-ol} | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyridinamine](/img/structure/B5143273.png)

![2-{2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5143306.png)

![ethyl (5-{[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5143339.png)
![5-(1-azepanyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5143346.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5143360.png)
![ethyl 5-[({[2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-oxazol-4-yl]carbonyl}amino)methyl]-2-furoate](/img/structure/B5143364.png)


![1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5143375.png)

![(2R*,6R*)-2-allyl-1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5143381.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5143387.png)